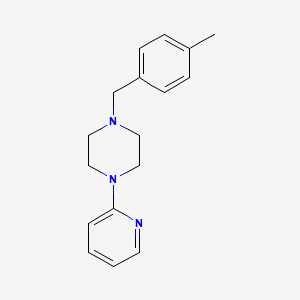
5-fluoro-2-methyl-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2-methyl-1H-isoindole-1,3(2H)-dione, also known as 5F-MDMB-PICA, is a synthetic cannabinoid that has been gaining popularity in recent years. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. This compound is often used in scientific research to study the effects of cannabinoids on the body.
Mechanism of Action
5-fluoro-2-methyl-1H-isoindole-1,3(2H)-dione acts as a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. This compound binds to these receptors and activates them, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other cannabinoids. This compound has been shown to have potent analgesic, anti-inflammatory, and anxiolytic effects. It has also been shown to affect appetite, body temperature, and blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using 5-fluoro-2-methyl-1H-isoindole-1,3(2H)-dione in scientific research is its potency. This compound is a potent agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of cannabinoids on the body. However, one limitation of using this compound is its potential for abuse. It is important to handle this compound with care and to use it only for scientific research purposes.
Future Directions
There are many potential future directions for research on 5-fluoro-2-methyl-1H-isoindole-1,3(2H)-dione. One area of interest is its potential as a therapeutic agent. This compound has been shown to have potent analgesic, anti-inflammatory, and anxiolytic effects, which could make it useful for treating a range of conditions. Another area of interest is its potential for abuse. It is important to continue studying the effects of this compound on the body to better understand its potential for abuse and to develop strategies for mitigating its risks.
Synthesis Methods
The synthesis of 5-fluoro-2-methyl-1H-isoindole-1,3(2H)-dione involves several steps, starting with the reaction of 5-fluoro-2-methylindole with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 1,3-dimethylbarbituric acid to form the final product. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
5-fluoro-2-methyl-1H-isoindole-1,3(2H)-dione is commonly used in scientific research to study the effects of cannabinoids on the body. This compound has been shown to have potent agonist activity at the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. It has been used to study the effects of cannabinoids on pain, inflammation, and anxiety.
Properties
IUPAC Name |
5-fluoro-2-methylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-11-8(12)6-3-2-5(10)4-7(6)9(11)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYPKRLYESDBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355045 |
Source


|
| Record name | 1H-Isoindole-1,3(2H)-dione, 5-fluoro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63196-44-1 |
Source


|
| Record name | 1H-Isoindole-1,3(2H)-dione, 5-fluoro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(ethylthio)benzoyl]azepane](/img/structure/B5869368.png)
![N-(2-furylmethyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5869376.png)
![1-[(4-ethoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5869386.png)
![2-methoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5869390.png)
![N-[3-(benzyloxy)benzyl]-3,4-difluoroaniline](/img/structure/B5869393.png)
![2-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5869395.png)




![4-chloro-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5869432.png)
![2-(4-bromo-2-nitrophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5869433.png)
![5-benzyl-6-methyl-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5869438.png)
